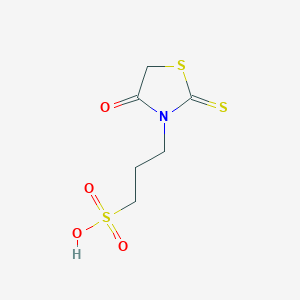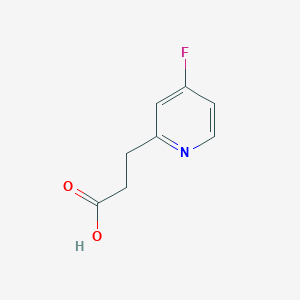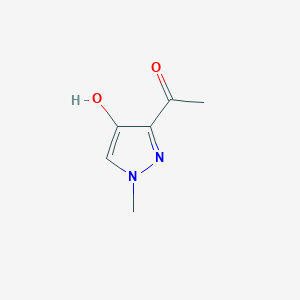![molecular formula C20H18F3N5O2S B2555797 N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide CAS No. 900019-60-5](/img/structure/B2555797.png)
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological and Environmental Stability
- Degradation and Stability Analysis : A study focused on the degradation processes of nitisinone, a compound structurally related to N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide, highlighted the importance of understanding the stability and degradation pathways of such compounds in various conditions. The research employed LC-MS/MS to study nitisinone's stability, identifying major degradation products and shedding light on potential risks and benefits of its medical application (Barchańska et al., 2019).
Organic Synthesis and Methodology
- Synthetic Methodologies : The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been explored to improve efficiency and reduce environmental impact. This research reflects ongoing efforts to develop safer, more cost-effective synthetic routes for complex molecules (Qiu et al., 2009).
Environmental Impact and Control Measures
- Nitrogenous Disinfection By-products : The presence of nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and cyanogen halides, has raised concerns due to their high toxicity. Studies on the occurrence, control, and environmental impact of N-DBPs provide crucial insights into managing these contaminants in water sources (Bond et al., 2011).
Biomarker Development for Cancer and Tobacco Exposure
- Carcinogen Metabolites as Biomarkers : Research on human urinary carcinogen metabolites offers a practical approach for understanding the relationship between tobacco exposure and cancer. Identifying specific metabolites in urine can serve as biomarkers for assessing exposure levels and the effectiveness of tobacco harm reduction strategies (Hecht, 2002).
Advanced Oxidation Processes for Drug Degradation
- Degradation of Pharmaceuticals : The application of advanced oxidation processes (AOPs) for the degradation of pharmaceutical compounds, such as acetaminophen, demonstrates the potential of these methods in treating water and reducing environmental contamination. This research emphasizes the importance of understanding degradation pathways, kinetics, and by-products to enhance treatment processes (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)15-4-7-17(18(12-15)28(29)30)26-8-1-9-27(11-10-26)19(31)25-16-5-2-14(13-24)3-6-16/h2-7,12H,1,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTABQRIRURKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC2=CC=C(C=C2)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)
![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)



![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)

![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)